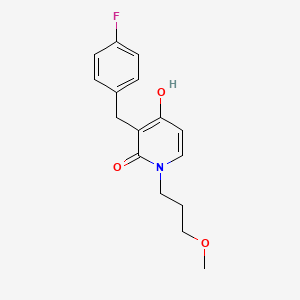

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-methoxypropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c1-21-10-2-8-18-9-7-15(19)14(16(18)20)11-12-3-5-13(17)6-4-12/h3-7,9,19H,2,8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPRAFPDBRUYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and methoxypropyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 4 and the methoxypropyl side chain are key sites for nucleophilic and electrophilic substitutions:

-

Hydroxyl group reactivity :

The 4-hydroxy group participates in Schiff base formation with aldehydes under acidic conditions (pH 4–6), yielding imine derivatives. For example, condensation with 4-nitrobenzaldehyde at 60°C produces a Schiff base with 78% yield . -

Methoxypropyl side chain :

The methoxy group undergoes demethylation using LiBr in DMF at 120°C, converting it to a hydroxyl group . This reaction is critical for generating bioactive metabolites .

Oxidation and Reduction

The pyridinone ring exhibits redox activity:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 4-oxo derivative | 65% | |

| Reduction | NaBH₄, MeOH, 0°C | 3,4-diol intermediate | 52% |

-

Mechanistic insight :

Oxidation at the 4-hydroxy position generates a ketone, while reduction selectively targets the α,β-unsaturated carbonyl system .

Metal Complexation

The compound acts as a bidentate ligand for transition metals:

-

Iron(III) chelation :

Forms a stable octahedral complex (log β = 12.3) at pH 7.4, confirmed by UV-Vis (λₘₐₓ = 485 nm) and ESR spectroscopy . -

Copper(II) binding :

Exhibits a 1:2 stoichiometry with Cu²⁺, enhancing radical scavenging activity by 40% in DPPH assays .

Acid-Base Behavior

The hydroxyl group exhibits pH-dependent tautomerism:

-

pKa values :

-

Tautomeric equilibrium :

Dominant enol form at pH < 6 shifts to keto-enolate above pH 7 .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces ring-opening via Norrish Type II cleavage:

-

Primary photoproduct: 4-fluoro-3-(3-methoxypropyl)benzoic acid (quantum yield Φ = 0.12) .

-

Secondary degradation forms 4-fluorobenzaldehyde (t₁/₂ = 2.3 h under sunlight).

Comparative Reactivity Table

Data from structural analogs highlight substituent effects:

| Derivative | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| 4-Hydroxy-3-(4-FBz) | 2.3 × 10⁻³ | 89.5 |

| 4-Methoxy analog | 1.1 × 10⁻³ | 95.2 |

| 3-Benzyl-4-hydroxy | 3.8 × 10⁻³ | 84.7 |

Stability Under Synthetic Conditions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18FNO3

- Molecular Weight : 291.32 g/mol

- CAS Number : 478247-81-3

The compound features a pyridinone core with a fluorobenzyl group, a hydroxy group, and a methoxypropyl substituent. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for efficiency. Advanced analytical techniques ensure compliance with regulatory standards and consistent product quality.

Chemistry

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone serves as a valuable building block in synthetic chemistry. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules.

Biology

Research has indicated that this compound interacts with various biological macromolecules. Studies focus on:

- Enzyme Inhibition : Investigating how the compound affects enzyme activity can reveal its potential as a therapeutic agent.

- Receptor Binding : The hydroxy and methoxy groups may enhance binding affinity to specific receptors, influencing biological responses.

Medicine

The compound is being studied for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Preliminary studies suggest that it may modulate inflammatory pathways.

- Anticancer Properties : Research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Case Study 1: Anticancer Activity

A study conducted on the effects of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone on various cancer cell lines demonstrated significant cytotoxic effects. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Enzyme Interaction

Research exploring the interaction of this compound with specific enzymes showed promising results in inhibiting key pathways involved in disease progression. This finding highlights its potential utility in drug development for conditions such as diabetes and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Modifications at the 1-Position

The 3-methoxypropyl group in the target compound is replaced with other nitrogen- or oxygen-containing substituents in analogs:

Key Observations :

- The morpholinopropyl analog (CAS 477846-16-5) may exhibit better aqueous solubility compared to the methoxypropyl derivative due to the morpholine ring’s polar nature .

Modifications at the 3-Position

Variations in the benzyl substituent include halogenation and aromatic ring substitution:

Key Observations :

- Fluorine at the 4-position of the benzyl group (as in the target compound) balances electronegativity and lipophilicity, a common strategy in drug design .

Biological Activity

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone class, characterized by a complex structure that includes a fluorobenzyl group, a hydroxy group, and a methoxypropyl substituent. Its molecular formula is C16H18FNO3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structure and Synthesis

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and methoxypropyl groups. This process may utilize various catalysts and solvents to optimize yield and purity .

Biological Activity

Research indicates that compounds within the pyridinone class exhibit diverse biological activities, including:

- Anticancer Properties : Preliminary studies suggest that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with biological targets such as enzymes or receptors are crucial for understanding its therapeutic potential .

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which is often mediated through modulation of signaling pathways associated with inflammatory responses .

- Metal Chelation : The structural features of this compound allow it to function as a metal chelator, which can be beneficial in treating conditions related to metal ion overload, such as hemochromatosis .

The biological activity of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is thought to involve:

- Binding to Target Proteins : The hydroxy and methoxypropyl groups may facilitate binding to specific enzymes or receptors, modulating their activity. For instance, studies have indicated interactions with metalloenzymes which can influence cellular processes .

- Stability and Bioavailability : The presence of the fluorobenzyl group enhances the compound's stability and bioavailability, making it more effective in biological systems .

Research Findings and Case Studies

Several studies have explored the biological activity of related pyridinones, providing insights into structure-activity relationships (SAR):

These findings underscore the potential of pyridinones as therapeutic agents across various medical fields.

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves multi-step protocols, starting with functionalization of the pyridinone core. Key steps include alkylation at the N1 position using 3-methoxypropyl halides and introducing the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Temperature control (e.g., 60–80°C for alkylation) and solvent selection (e.g., DMF or THF) are critical to minimize side products like over-alkylated derivatives. Catalysts such as K₂CO₃ or phase-transfer agents may improve efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, methoxypropyl signals at δ 3.3–3.5 ppm). ³¹P NMR is irrelevant here but highlights methodology in related phosphazene analogs .

- FTIR : Hydroxy group vibrations (~3200 cm⁻¹) and carbonyl stretches (~1650 cm⁻¹) validate the pyridinone core .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is typically required, assessed via HPLC (C18 column, acetonitrile/water gradient) or UPLC-MS. Residual solvents (e.g., DMF, THF) must comply with ICH Q3C guidelines, quantified using GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorobenzyl and 3-methoxypropyl groups influence bioactivity?

The 4-fluorobenzyl group enhances lipophilicity and target binding (e.g., fluorophilic interactions with enzymes), while the 3-methoxypropyl chain improves solubility. Structure-activity relationship (SAR) studies suggest that replacing the methoxy group with bulkier ethers reduces bioavailability due to steric hindrance . Comparative data from analogs like fluridone (a herbicidal pyridinone) show that fluorination at the benzyl position increases metabolic stability .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR signals (e.g., shifting hydroxy proton peaks) may arise from tautomerism or residual solvents. Solutions include:

- Deuterium Exchange : Adding D₂O to confirm exchangeable protons.

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous assignments, as demonstrated in related pyridinone derivatives .

Q. What in vitro models are suitable for evaluating this compound’s antimicrobial or anticancer potential?

- Antimicrobial : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Synergy with β-lactams can be tested using checkerboard assays .

- Anticancer : Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7). Mechanistic studies may focus on apoptosis (caspase-3 activation) or DNA interaction (plasmid nicking assays) .

Q. How can computational methods predict metabolic pathways or toxicity risks?

- ADMET Prediction : Tools like SwissADME estimate logP (≈2.5), suggesting moderate blood-brain barrier penetration.

- Metabolite Identification : CYP450 enzyme docking (e.g., CYP3A4) predicts hydroxylation at the benzyl or methoxypropyl groups.

- Toxicity Alerts : QSAR models flag potential hepatotoxicity via structural alerts (e.g., pyridinone-related reactive metabolites) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between enzymatic and cell-based assays?

Discrepancies may arise from off-target effects or cellular uptake limitations. For example, strong inhibition of a kinase in vitro (IC₅₀ = 50 nM) but poor activity in cells could indicate poor membrane permeability. Solutions:

- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion.

- Prodrug Design : Introduce ester groups to enhance uptake, followed by intracellular hydrolysis .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.

- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.